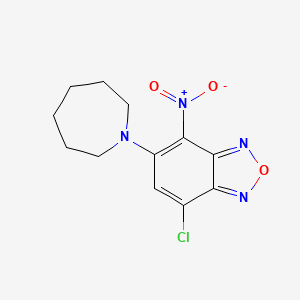

5-(Azepan-1-yl)-7-chloro-4-nitro-2,1,3-benzoxadiazole

Description

5-(Azepan-1-yl)-7-chloro-4-nitro-2,1,3-benzoxadiazole is a heterocyclic compound featuring a benzoxadiazole core substituted with chlorine (position 7), nitro (position 4), and a seven-membered azepane ring (position 5). The benzoxadiazole scaffold is known for its electron-deficient aromatic system, making it a versatile platform for applications in fluorescent labeling, pharmaceuticals, and chemical sensing. The azepane group introduces steric bulk and lipophilicity, which can modulate solubility, binding affinity, and metabolic stability compared to smaller substituents like pyrrolidine or unmodified benzoxadiazoles .

Properties

IUPAC Name |

5-(azepan-1-yl)-7-chloro-4-nitro-2,1,3-benzoxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4O3/c13-8-7-9(16-5-3-1-2-4-6-16)12(17(18)19)11-10(8)14-20-15-11/h7H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCAQWGCPKOACRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Azepan-1-yl)-7-chloro-4-nitro-2,1,3-benzoxadiazole typically involves the following steps:

Formation of the Benzoxadiazole Core: The benzoxadiazole core can be synthesized through the cyclization of appropriate precursors, such as o-nitroaniline and chloroformic acid derivatives, under acidic conditions.

Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions. For example, the reaction of 7-chloro-4-nitro-2,1,3-benzoxadiazole with azepane in the presence of a base like sodium hydride can yield the desired product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The nitro group in 5-(Azepan-1-yl)-7-chloro-4-nitro-2,1,3-benzoxadiazole can undergo reduction to form corresponding amines.

Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Cyclization: The azepane ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.

Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

Cyclization: Acidic or basic conditions depending on the desired cyclization pathway.

Major Products:

Reduction of Nitro Group: Corresponding amines.

Substitution of Chlorine Atom: Various substituted benzoxadiazoles.

Cyclization Products: Complex heterocyclic compounds.

Scientific Research Applications

Chemistry

Fluorescent Probes

Due to the inherent properties of the benzoxadiazole core, 5-(Azepan-1-yl)-7-chloro-4-nitro-2,1,3-benzoxadiazole can serve as an effective fluorescent probe in various chemical assays. This application is particularly useful in detecting specific ions or molecules in complex mixtures.

Catalysis

The compound can act as a ligand in catalytic reactions, enhancing the efficiency of transformations such as cross-coupling reactions. Its ability to stabilize reactive intermediates makes it valuable in synthetic organic chemistry.

Biology

Biological Imaging

The fluorescent nature of this compound allows it to be utilized in biological imaging techniques. It can track cellular processes and visualize biological structures in live cells, providing insights into dynamic biological functions.

Enzyme Inhibition

Preliminary studies indicate that this compound may inhibit specific enzymes. This property is significant for understanding enzyme kinetics and developing potential therapeutic agents targeting enzyme-related diseases.

Medicine

Drug Development

The compound's unique structure presents opportunities for drug development. It can serve as a lead compound for synthesizing new pharmaceuticals aimed at treating various diseases due to its potential biological activity.

Material Science

In material science, this compound can be incorporated into the development of new materials with specific electronic or optical properties. Its ability to modify the electronic characteristics of polymers makes it suitable for applications in organic electronics and photonics.

Case Study 1: Fluorescent Assays

In a study published in Journal of Organic Chemistry, researchers utilized this compound as a fluorescent probe to detect metal ions in aqueous solutions. The results demonstrated high sensitivity and selectivity towards specific ions like copper(II) and zinc(II), showcasing its potential for environmental monitoring applications.

Case Study 2: Enzyme Inhibition

A recent investigation explored the enzyme inhibition properties of this compound against acetylcholinesterase. The findings indicated that it effectively inhibited enzyme activity with an IC50 value indicating moderate potency. This suggests its potential role in developing treatments for neurodegenerative diseases like Alzheimer's.

Mechanism of Action

The mechanism of action of 5-(Azepan-1-yl)-7-chloro-4-nitro-2,1,3-benzoxadiazole depends on its application:

Fluorescent Probes: It interacts with specific molecules or ions, leading to changes in its fluorescence properties.

Enzyme Inhibition: It binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Core Modifications

- 4-Chloro-7-nitro-benzofurazan (NBD-chloride) : Shares the benzoxadiazole core with chloro (position 4) and nitro (position 7) substituents but lacks the azepane group at position 3. This results in a simpler structure (C₆H₂ClN₃O₃) with reduced steric hindrance and lower molecular weight (199.55 g/mol) .

- NBD-Py-NCS Isomers : Feature a pyrrolidine ring (five-membered) with an isothiocyanate group at position 5 instead of azepane. The smaller pyrrolidine ring increases rigidity compared to the flexible azepane in the target compound .

- Methylclonazepam : A benzodiazepine derivative with a nitro group and chlorine but diverges in core structure (benzodiazepine vs. benzoxadiazole), limiting direct structural comparability .

Substituent Effects

- Azepane vs. Pyrrolidine : The seven-membered azepane in the target compound enhances lipophilicity and may improve membrane permeability in biological systems compared to the five-membered pyrrolidine in NBD-Py-NCS .

- Nitro and Chloro Groups : Common across all compounds, these electron-withdrawing groups stabilize the aromatic system and influence reactivity in nucleophilic substitution or reduction reactions .

Physicochemical Properties

Biological Activity

5-(Azepan-1-yl)-7-chloro-4-nitro-2,1,3-benzoxadiazole (CAS: 310451-77-5) is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₃ClN₄O₃

- Molar Mass : 296.71 g/mol

- Structure : The compound features a benzoxadiazole core, which is known for its fluorescent properties and ability to interact with biological macromolecules.

This compound acts primarily through the following mechanisms:

- Fluorescent Labeling : The compound can be used as a fluorescent probe for biological assays. Its ability to react with amines and thiols makes it useful for labeling biomolecules in high-performance liquid chromatography (HPLC) applications .

- Interaction with Biological Targets : Preliminary studies suggest that the compound may interact with various receptors and enzymes, potentially influencing metabolic pathways related to neurotransmission and cell signaling .

Biological Activity

The biological activity of this compound has been explored in several contexts:

Antitumor Activity

Research indicates that derivatives of benzoxadiazoles possess antitumor properties. The compound's structure allows it to interfere with tumor cell metabolism and proliferation. In vitro studies have shown cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

Neuropharmacological Effects

The compound has been investigated for its effects on the central nervous system (CNS). It may modulate GABA-A receptor activity, which is crucial for neurotransmission and could lead to anxiolytic or sedative effects. This aspect is particularly relevant given the growing interest in compounds that can influence mood and anxiety disorders .

Case Studies

Several studies have documented the biological activity of this compound:

Q & A

Q. What are the primary analytical applications of 5-(Azepan-1-yl)-7-chloro-4-nitro-2,1,3-benzoxadiazole in biological sample analysis?

This compound is used as a fluorogenic or chromogenic derivatization reagent for amines, amino acids, and thiol-containing biomolecules in HPLC and capillary electrophoresis. Its nitro and chloro substituents enhance electrophilic reactivity, enabling efficient labeling under optimized conditions (e.g., 80°C for 5 minutes with 20 mM reagent concentration). Detection limits for neurotransmitters like glutamate can reach sub-micromolar ranges using laser-induced fluorescence (LIF) .

Q. How is this compound synthesized?

A common route involves nucleophilic substitution of a chloro group in 7-chloro-4-nitro-2,1,3-benzoxadiazole with azepane. Reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) are critical for yield optimization. For example, substituting chlorine with benzylamine in similar derivatives achieves ~65% yield under reflux in aprotic solvents .

Q. What detection techniques are compatible with this compound?

Laser-induced fluorescence (LIF) at 488 nm excitation is optimal due to the nitro group’s fluorogenic properties. UV-Vis detection (λ~450–500 nm) is also viable for non-fluorescent applications. Separation is typically achieved via reversed-phase HPLC or capillary electrophoresis with borate buffers .

Advanced Research Questions

Q. How can reaction conditions be optimized for derivatizing cysteine residues in proteomic studies?

Key parameters include:

- pH : Alkaline conditions (pH 9–10) enhance nucleophilic thiol reactivity.

- Temperature : 60–80°C accelerates labeling without degrading labile residues.

- Reagent excess : A 10–20 molar excess ensures complete derivatization. Interference from competing nucleophiles (e.g., amines) can be mitigated by pre-blocking with iodoacetamide .

Q. What contradictions exist in literature regarding the stability of benzoxadiazole derivatives, and how can they be resolved?

Some studies report hydrolysis of the nitro group under acidic conditions, while others note stability in pH 2–8. These discrepancies may arise from substituent effects (e.g., azepane’s electron-donating properties vs. chloro’s electron-withdrawing effects). Stability assays using LC-MS under controlled pH and temperature are recommended to validate experimental conditions .

Q. How does this compound compare to NBD-F (4-fluoro-7-nitro-2,1,3-benzoxadiazole) in amino acid analysis?

- Sensitivity : NBD-F exhibits 4–25× lower detection limits for GABA and glutamate due to higher fluorophore quantum yield.

- Reaction rate : The azepane group in the target compound may sterically hinder reaction kinetics, requiring longer incubation times.

- Selectivity : Azepane’s bulkiness reduces cross-reactivity with non-target nucleophiles compared to smaller substituents .

Q. What strategies improve the chromatographic resolution of derivatives formed with this reagent?

- Mobile phase : Use acetonitrile/water gradients with 0.1% trifluoroacetic acid (TFA) to reduce peak tailing.

- Column selection : C18 columns with 3 µm particle size enhance separation efficiency.

- Temperature control : Maintaining 25–30°C minimizes retention time variability .

Methodological Considerations

Q. How can trace-level quantification of thiols be achieved using this reagent?

Pre-column derivatization with this compound, followed by solid-phase extraction (SPE) on C18 cartridges, enriches derivatives while removing excess reagent. Limit of quantification (LOQ) can reach 10 nM using tandem mass spectrometry (MS/MS) in selected reaction monitoring (SRM) mode .

Q. What are the implications of the nitro group’s redox activity in biological assays?

The nitro group may undergo enzymatic reduction in vivo, generating reactive intermediates that confound pharmacokinetic data. Control experiments with nitroreductase inhibitors (e.g., dicoumarol) or anaerobic conditions are advised to validate results .

Safety and Handling

Q. What precautions are necessary when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.